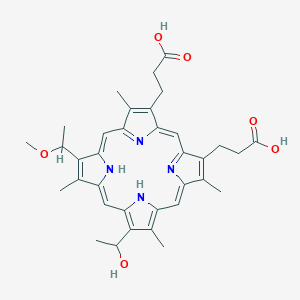

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

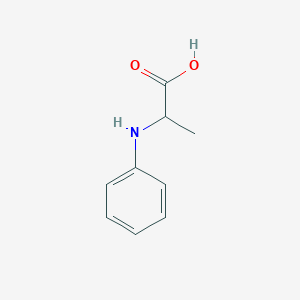

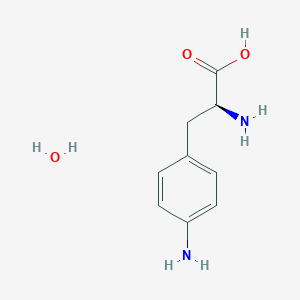

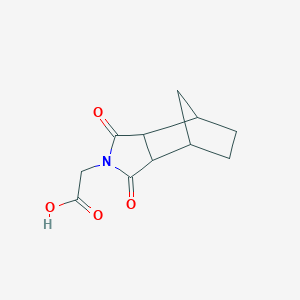

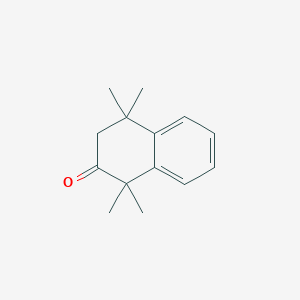

“(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 285.3 . The compound is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-4,8-9,12-13H,5-7H2,(H,20,21) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.3 g/mol . It has a storage temperature of 28°C .Applications De Recherche Scientifique

Regulation of Cell Death in Yeasts

Acetic acid plays a crucial role in yeast cell death, serving as a model for studying regulated cell death mechanisms. Research has delved into the cascade of molecular events triggered by acetic acid, providing insights into modulable targets for both biotechnology and biomedicine. Understanding acetic acid's influence on cellular functions has shed light on potential strategies for developing more robust yeast strains and improved biomedical approaches (Chaves et al., 2021).

Pervaporation Separation of Water–Acetic Acid Mixtures

The separation of acetic acid from aqueous streams through pervaporation (PV), a membrane-based process, has gained attention due to its economic and environmental benefits. This technique addresses the challenges of separating acetic acid from water in industrial applications, highlighting the importance of efficient separation methods for recycling acetic acid and reducing energy consumption (Aminabhavi & Toti, 2003).

Organic Acids in Acidizing Operations

The use of organic acids, such as acetic acid, in acidizing operations for oil and gas extraction has been explored as an alternative to hydrochloric acid (HCl). These acids offer advantages in high-temperature applications due to their less corrosive nature and potential to mitigate issues associated with HCl, including high dissolving power and sludging tendency. Research has highlighted the roles and limitations of organic acids in enhancing the efficiency of acidizing operations (Alhamad et al., 2020).

Methanogenesis in Anoxic Environments

Acetic acid is involved in methanogenesis, a significant biochemical process in anoxic environments leading to methane production. Understanding the pathways of methanogenesis, including aceticlastic and hydrogenotrophic methanogenesis, is crucial for predicting methane emission scenarios and developing mitigation strategies. This knowledge assists in modeling the environmental impact of methanogenesis and exploring biotechnological applications for methane production control (Conrad, 2020).

Acetic Acid Bacteria in Fermentation

Acetic acid bacteria (AAB) play a vital role in the production of vinegar and fermented beverages, utilizing their unique oxidative fermentation mechanism. The study of AAB has implications beyond the food and beverage industry, including biotechnological applications and potential health benefits associated with fermented products. Research in this area contributes to the understanding of AAB physiology and its applications in industrial fermentation processes (Lynch et al., 2019).

Propriétés

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOORNQXSKWLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311373 |

Source

|

| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

CAS RN |

26785-97-7 |

Source

|

| Record name | MLS003115239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)